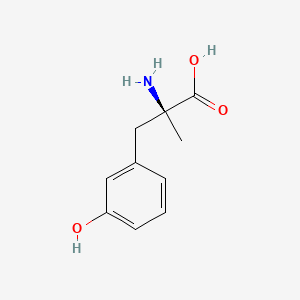
Phenylalanine, 3-hydroxy-alpha-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylalanine, 3-hydroxy-alpha-methyl-, also known as meta-L-tyrosine, is a rare nonproteinogenic amino acid. It is structurally similar to phenylalanine but with a hydroxyl group at the meta position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-alpha-methyl-phenylalanine typically involves the hydroxylation of phenylalanine. One common method is the use of Fe2±dependent phenylalanine hydroxylase (PheH), which catalyzes the hydroxylation of L-phenylalanine to produce L-3-hydroxy-phenylalanine . This biocatalytic approach is favored for its high regioselectivity and efficiency.
Industrial Production Methods
Industrial production of hydroxy amino acids, including 3-hydroxy-alpha-methyl-phenylalanine, often employs microbial fermentation. This method involves the heterologous expression of hydroxylation pathways in microorganisms such as Corynebacterium glutamicum or Escherichia coli . These engineered microbes can produce hydroxy amino acids in large quantities under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-alpha-methyl-phenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include quinones, dehydroxylated phenylalanine derivatives, and various substituted phenylalanine compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
3-Hydroxy-alpha-methyl-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to neurotransmitters and its role in metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of bioactive compounds
Mechanism of Action
The mechanism of action of 3-hydroxy-alpha-methyl-phenylalanine involves its role as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are synthesized through enzymatic pathways involving aromatic L-amino acid decarboxylase and other enzymes . The compound’s effects are mediated through its interaction with these enzymes and the subsequent production of neurotransmitters, which play crucial roles in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: An essential amino acid with a similar structure but lacking the hydroxyl group.
Tyrosine: Another amino acid with a hydroxyl group at the para position.
Phenethylamine: A compound with a similar backbone but different functional groups
Uniqueness
3-Hydroxy-alpha-methyl-phenylalanine is unique due to its meta-hydroxylation, which imparts distinct chemical and biological properties. This structural difference allows it to participate in unique biochemical pathways and reactions that are not accessible to its analogs .
Properties
IUPAC Name |
(2S)-2-amino-3-(3-hydroxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-3-2-4-8(12)5-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHPJJJZLQXPKS-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=CC=C1)O)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

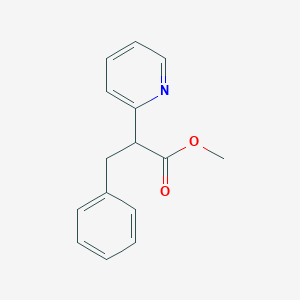

![2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B7981138.png)

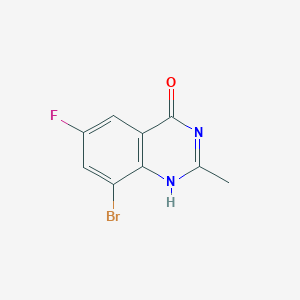
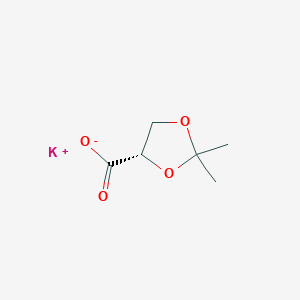
![tert-Butyl 4-formyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B7981159.png)
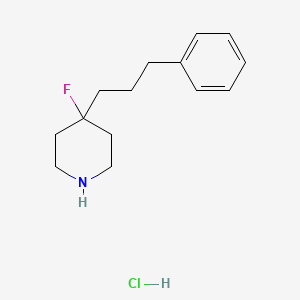

![4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7981176.png)
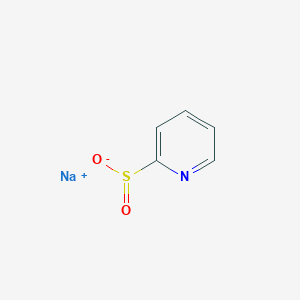
![6-chloro-2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7981199.png)

